N-(2-Aminoethyl)piperazine

描述

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199°F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion.

作用机制

N-Aminoethylpiperazine (AEP), also known as 1-(2-Aminoethyl)piperazine or N-(2-Aminoethyl)piperazine, is a derivative of piperazine . This ethyleneamine contains three nitrogen atoms; one primary, one secondary, and one tertiary . It is a corrosive organic liquid and can cause second or third-degree burns .

Target of Action

It is widely used in the production of polyurethane resins, epoxy resin curing agents, and alkyd resin modifiers .

Mode of Action

AEP neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .

Biochemical Pathways

Its role in the production of polyurethane resins, epoxy resins, and alkyd resins suggests that it may influence the polymerization processes involved in the formation of these materials .

Pharmacokinetics

Given its corrosive nature and potential to cause burns, it is likely that its bioavailability and pharmacokinetics would be significantly influenced by these properties .

Result of Action

The primary result of AEP’s action is its role in the production of various resins. It is used as a raw material in the production of polyurethane resins, as a curing agent for epoxy resins, and as a modifier for alkyd resins . These resins are widely used in various industries, including plastics, pesticides, and electroplating .

Action Environment

The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, it can react with acids to form salts and water in exothermic reactions . It can also generate flammable gaseous hydrogen in combination with strong reducing agents . Therefore, the environment in which AEP is used or stored can significantly impact its action and stability.

生化分析

Biochemical Properties

N-Aminoethylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence enzyme activity and stability . The compound’s primary amine group allows it to participate in hydrogen bonding and electrostatic interactions with biomolecules, affecting their structure and function. For example, N-Aminoethylpiperazine can interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity .

Cellular Effects

N-Aminoethylpiperazine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, impacting the uptake and distribution of other molecules within the cell . Additionally, N-Aminoethylpiperazine can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of N-Aminoethylpiperazine involves its ability to bind to biomolecules and influence their activity. The compound’s primary amine group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially leading to enzyme inhibition or activation . N-Aminoethylpiperazine can also affect gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes . These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Aminoethylpiperazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or acidic conditions . Long-term exposure to N-Aminoethylpiperazine can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic processes . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of N-Aminoethylpiperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, N-Aminoethylpiperazine can exhibit toxic or adverse effects, including cytotoxicity, changes in enzyme activity, and alterations in gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

N-Aminoethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites . Additionally, N-Aminoethylpiperazine can affect the synthesis and degradation of other biomolecules, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-Aminoethylpiperazine is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, including endocytosis and passive diffusion . Once inside the cell, N-Aminoethylpiperazine can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

N-Aminoethylpiperazine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can influence the activity and function of resident biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

生物活性

N-(2-Aminoethyl)piperazine (AEP) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, environmental science, and materials science. This article explores the biological activity of AEP through a review of recent studies, highlighting its mechanisms of action, applications, and potential therapeutic uses.

Chemical Structure and Properties

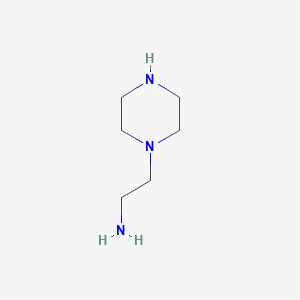

AEP is a piperazine derivative characterized by the presence of an aminoethyl group. Its chemical structure can be represented as follows:

This compound appears as a colorless liquid with a faint odor and is known to be corrosive to tissue. Its ability to participate in nucleophilic addition reactions makes it useful in various chemical processes, including epoxy resin curing and metal complexation.

- Antitubercular Activity : Recent studies have demonstrated that AEP derivatives exhibit significant antitubercular activity against Mycobacterium tuberculosis (MTB). For instance, a series of benzothiazinone derivatives containing AEP showed excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of MTB, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

- Carbon Dioxide Capture : AEP has been evaluated as part of solvent blends for carbon dioxide capture from industrial emissions. A mixture of piperazine and AEP has been proposed as a superior solvent due to its high absorption rate and resistance to degradation compared to traditional solvents .

- Metal Complexation : The interaction of AEP with metal ions has led to the formation of complexes that exhibit unique properties. For example, complexes formed with zinc(II) and cadmium(II) ions have been characterized using spectroscopic methods, revealing their potential applications in catalysis and materials science .

Table 1: Summary of Biological Activities

Case Studies

- Antitubercular Research : In a study focused on the design and synthesis of new antitubercular agents, derivatives containing AEP were shown to possess favorable pharmacokinetic profiles and low toxicity, indicating their potential as lead compounds for drug development against tuberculosis .

- Environmental Applications : Research on the use of AEP in CO2 capture highlighted its effectiveness in reducing greenhouse gas emissions from coal-fired power plants. The blend with piperazine not only improved absorption rates but also addressed precipitation issues associated with concentrated piperazine solutions .

- Toxicological Assessment : The genotoxic potential of various alkyleneamines, including AEP, was evaluated through in vitro and in vivo assays. The findings suggested that while some derivatives exhibited mutagenic properties, AEP itself showed a relatively low risk profile.

属性

IUPAC Name |

2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUDHTPIFIBORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67786-00-9 (monoacetate) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021997 | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light-colored liquid | |

CAS No. |

140-31-8, 28631-79-0 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminoethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazin-1-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazineethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86052F9F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-2 °F (USCG, 1999), FP: 17.6 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(2-aminoethyl)piperazine?

A1: 1-(2-Aminoethyl)piperazine has the molecular formula C6H15N3 and a molecular weight of 129.20 g/mol.

Q2: What spectroscopic data is available for characterizing 1-(2-aminoethyl)piperazine?

A2: Various spectroscopic techniques have been employed to characterize AEP, including:

- FTIR: FTIR analysis reveals characteristic peaks corresponding to amine (N-H) and methylene (C-H) stretching vibrations. []

- 1H NMR and 13C NMR: These techniques provide detailed information about the hydrogen and carbon environments within the AEP molecule, confirming its structure. [, , , , ]

Q3: How does the presence of alkyl groups in structure-directing agents (SDAs) affect the water stability of hybrid iodoargentates incorporating 1-(2-aminoethyl)piperazine?

A3: Research suggests that alkylation of SDAs can enhance the water stability of hybrid iodoargentates. For instance, compounds employing alkylated aromatic triphenylphosphine derivatives exhibited superior water stability compared to those using protonated AEP. This difference is attributed to the alkyl groups hindering the formation of hydrogen bonds between the SDA and water molecules, thus preventing hydrolysis. []

Q4: What role does 1-(2-aminoethyl)piperazine play in the production of epoxy foams?

A4: AEP can be utilized as a CO2-blocked hardener (B-AEP) in the production of epoxy foams. Studies explored the impact of resin properties, such as viscosity, on foaming using B-AEP. The results indicate that resins with higher viscosity generally produce foams with higher density and smaller cell sizes, likely due to a narrower expansion time window. []

Q5: Can 1-(2-aminoethyl)piperazine act as a ligand in the synthesis of coordination polymers with catalytic properties?

A5: Yes, AEP can act as a ligand to form coordination polymers with catalytic applications. For example, a 1D zinc coordination polymer incorporating AEP as a ligand demonstrated effective catalytic activity in the Henry reaction, specifically in the synthesis of 1-p-nitrophenyl-2-nitroethanol from p-nitrobenzaldehyde and nitromethane. []

Q6: How do amines functionalized with C60, including those derived from 1-(2-aminoethyl)piperazine, perform as catalysts?

A6: Functionalizing C60 with amines, including AEP, can produce effective solid base catalysts. Among these, C60 functionalized with AEP (C60-AEP) displayed superior catalytic activity in the Knoevenagel condensation reaction, attributed to its enhanced basicity. Notably, C60-AEP also exhibited impressive catalytic stability, highlighting its potential as a robust heterogeneous catalyst. []

Q7: Have there been any computational studies on dicopper complexes containing 1-(2-aminoethyl)piperazine as a ligand for catechol oxidase activity?

A7: Yes, density functional theory (DFT) calculations were employed to study the relationship between the electrochemical behavior and catalytic activity of dicopper complexes using AEP-based ligands. The study aimed to understand the connection between the Cu(II) to Cu(I) reduction process and the turnover number (kcat) for catechol oxidase activity. These calculations provided valuable insights into the catalytic mechanism and structure-activity relationships. []

Q8: What is the impact of the hydrophilic spacer length on the biodegradability of branched polycationic polymers incorporating 1-(2-aminoethyl)piperazine?

A8: Incorporating hydrophilic spacers into branched polycationic polymers synthesized with AEP can significantly impact their biodegradability. Studies revealed that polymers with longer hydrophilic spacers exhibited faster degradation rates under both acidic (pH 5.0) and physiological (pH 7.4) conditions. This finding highlights the potential for tuning polymer degradation profiles through modifications in spacer length. []

Q9: How does the presence of 1-(2-aminoethyl)piperazine in CO2-loaded amine solvents impact their thermal degradation and subsequent foaming?

A9: Research indicates that the thermal degradation of CO2-loaded amine solvents containing AEP can lead to the formation of various degradation products, including N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone. These degradation products can contribute to the foaming observed in these solvents, posing challenges for carbon capture processes. [, ]

Q10: How has optical photothermal infrared (O-PTIR) microspectroscopy been utilized to study materials incorporating 1-(2-aminoethyl)piperazine?

A10: O-PTIR microspectroscopy has been employed to investigate the chemical distribution within self-assembled microdomains of epoxy blends containing AEP and amine-functionalized graphene nanoplatelets (A-GNPs). This technique enabled researchers to identify the specific chemical compositions of the microdomains and observe the selective localization of A-GNPs within regions enriched with secondary amines and alcohols. []

Q11: How does the incorporation of 1-(2-aminoethyl)piperazine affect the biocompatibility and biodegradability of hyperbranched poly(amido amine)s (HPAMAMs)?

A11: HPAMAMs synthesized with AEP exhibit promising biocompatibility and biodegradability. Research has demonstrated that these polymers can be readily cleaved by agents like 2-mercaptoethanol and glutathione, resulting in a decrease in fluorescence intensity. This controlled degradation is crucial for potential applications in biological systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。